molecular formula C11H12ClNO2 B4834827 N-allyl-2-(4-chlorophenoxy)acetamide

N-allyl-2-(4-chlorophenoxy)acetamide

Cat. No.: B4834827
M. Wt: 225.67 g/mol
InChI Key: JZYGPDAYTPYBEA-UHFFFAOYSA-N
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Description

N-Allyl-2-(4-chlorophenoxy)acetamide is an organochlorine compound featuring an acetamide backbone substituted with an allyl group and a 4-chlorophenoxy moiety. Its molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 237.67 g/mol. The compound is synthesized via nucleophilic substitution or multicomponent reactions, as demonstrated in , where silver cyanide and potassium cyanide are used to form intermediates, followed by coupling with aldehydes and carboxylic acids . Structural characterization is typically performed using ¹H NMR and ¹³C NMR, as seen in and , which confirm the presence of characteristic peaks for the allyl group (δ ~5.0–5.8 ppm) and the 4-chlorophenoxy moiety (δ ~6.8–7.3 ppm) .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYGPDAYTPYBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Halogen substitution (Cl vs. Br) significantly impacts molecular weight and lipophilicity.
  • Introduction of electron-donating groups (e.g., methoxy in ) increases polarity, as reflected in the compound’s higher melting point (124.9–125.4°C) compared to the non-methoxy-substituted parent compound .

Key Observations :

  • Multicomponent reactions () achieve higher yields (80%) but require longer reaction times (5–8 days) compared to Grignard-based methods (, % yield in 18 hours) .
  • The use of BF₃·OEt₂ in facilitates allylation but may introduce challenges in purification due to borate byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-(4-chlorophenoxy)acetamide
Reactant of Route 2
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N-allyl-2-(4-chlorophenoxy)acetamide

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